molecular formula C15H16F3N3O5S B11517002 Ethyl 2-benzenesulfonamido-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate

Ethyl 2-benzenesulfonamido-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate

Cat. No.: B11517002
M. Wt: 407.4 g/mol
InChI Key: QXMDJUHRIDOFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-benzenesulfonamido-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoromethyl group, a benzenesulfonamido group, and an oxazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-benzenesulfonamido-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include trifluoromethylating agents, sulfonamides, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzenesulfonamido-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Ethyl 2-benzenesulfonamido-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-benzenesulfonamido-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-YL)amino]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The benzenesulfonamido group may contribute to binding interactions with enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions .

Properties

Molecular Formula

C15H16F3N3O5S

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 2-(benzenesulfonamido)-3,3,3-trifluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propanoate

InChI

InChI=1S/C15H16F3N3O5S/c1-3-25-13(22)14(15(16,17)18,19-12-9-10(2)26-20-12)21-27(23,24)11-7-5-4-6-8-11/h4-9,21H,3H2,1-2H3,(H,19,20)

InChI Key

QXMDJUHRIDOFTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=NOC(=C1)C)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.